GNF7686

Cytochrome b inhibition Complex III assay T. cruzi biochemistry

Intracellular T. cruzi amastigote screening is confounded by broad-spectrum cytochrome b inhibitors (e.g., antimycin A) that disrupt host cell mitochondria, compromising assay windows. • GNF7686: Selective QN-site cytochrome b inhibitor; EC50 0.15 µM against T. cruzi amastigotes; no mammalian mitochondrial inhibition up to 25 µM. • L197F mutant strain available as built-in on-target specificity control for target engagement studies. • ~9-fold potency advantage over benznidazole for HCS assay benchmarking and lead differentiation. Supplied as ≥98% pure solid; -20°C storage; ambient shipping. Custom packaging available.

Molecular Formula C15H13N3O
Molecular Weight 251.289
CAS No. 305334-56-9
Cat. No. B2600915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF7686
CAS305334-56-9
Molecular FormulaC15H13N3O
Molecular Weight251.289
Structural Identifiers
SMILESCCC1=C(C(=C2NC3=CC=CC=C3N2C1=O)C#N)C
InChIInChI=1S/C15H13N3O/c1-3-10-9(2)11(8-16)14-17-12-6-4-5-7-13(12)18(14)15(10)19/h4-7,17H,3H2,1-2H3
InChIKeyVKGICQBHQLMRAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GNF7686: Selective Cytochrome b Inhibitor for Chagas Research


GNF7686 (CAS 305334-56-9) is a small-molecule inhibitor of the mitochondrial cytochrome b (complex III, cytochrome bc1) that was identified from a high-throughput phenotypic screen against the intracellular amastigote form of Trypanosoma cruzi, the causative agent of Chagas disease [1]. The compound potently inhibits T. cruzi growth with an EC50 of 0.15 μM against intracellular amastigotes and demonstrates high selectivity for the parasite's cytochrome b over the mammalian respiratory chain, with no observed effect on mammalian mitochondrial respiration or cell proliferation at concentrations up to 25 μM [2]. GNF7686 targets the QN site of cytochrome b, and resistance is conferred by an L197F mutation within this binding pocket [3].

1
Pathway inhibition study fit for T. cruzi cytochrome b (QN site).
2
Supports host-cell assays with reported selectivity vs. mammalian complex III.
3
Kinetoplastid selectivity context for T. cruzi and L. donovani studies.

GNF7686: Why It Cannot Be Substituted


Cytochrome b inhibitors exhibit distinct binding site preferences, species-specific potency profiles, and cross-resistance patterns that preclude generic interchange. GNF7686 targets the QN site of T. cruzi cytochrome b [1]. While other QN-site inhibitors such as antimycin A also inhibit T. cruzi, they differ markedly in their mammalian toxicity profiles [2]. In contrast, QP-site inhibitors like myxothiazol and strobilurin exhibit completely different cross-resistance signatures and far weaker potency against T. cruzi intracellular amastigotes [3]. Furthermore, the standard-of-care compound benznidazole operates through a distinct mechanism (nitroheterocyclic prodrug) and displays a different potency and species selectivity spectrum [4]. Substituting any of these compounds for GNF7686 would fundamentally alter the experimental outcome and interpretation.

vs. Antimycin A
QN-site comparatorMay differ in mammalian toxicity profile; host-cell assay context may not transfer.
vs. Benznidazole
Standard-of-care prodrugMechanism mismatch; distinct potency and species-selectivity spectrum limits direct substitution.
vs. QP-site inhibitors
Myxothiazol / StrobilurinQP-site binding with different cross-resistance signatures; may not replicate QN-site response.

GNF7686 Comparative Evidence Guide


Complex III Inhibition vs. Antimycin A

In a direct head-to-head comparison using a coupled decylubiquinol oxidation/cytochrome c reduction assay in digitonin-solubilized T. cruzi epimastigotes, GNF7686 inhibited complex III activity with an IC50 of 550 ± 97 nM [1]. Under identical assay conditions, the classical cytochrome b inhibitor antimycin A exhibited a substantially more potent IC50 of 14 ± 3 nM [1]. This approximately 39-fold difference in biochemical potency is a critical distinction when designing mechanism-of-action studies or when using these compounds as reference inhibitors.

Complex III Inhibition
Head-to-head
GNF7686 IC50 550 ± 97 nM vs. Antimycin A IC50 14 ± 3 nM (~39-fold difference).
Reported lower biochemical potency; not a simple substitute for antimycin A in mechanism-of-action studies.
Data from T. cruzi epimastigote lysates; n ≥ 2 biological replicates.
Cytochrome b inhibition Complex III assay T. cruzi biochemistry

Intracellular Amastigote Potency vs. Benznidazole

Against the clinically relevant intracellular amastigote form of T. cruzi, GNF7686 exhibits an EC50 of 0.15 ± 0.03 µM [1]. Benznidazole, the current first-line clinical therapy, shows an EC50 of 1.4 ± 0.17 µM [1], making GNF7686 approximately 9-fold more potent in this assay. Antimycin A, myxothiazol, and strobilurin all lack measurable activity against intracellular amastigotes (EC50 values not applicable) due to toxicity to the host cell at concentrations required for parasite inhibition [2].

Amastigote Potency
Cross-study
EC50 0.15 ± 0.03 µM (GNF7686) vs. 1.4 ± 0.17 µM (Benznidazole). Other cyt b inhibitors N/A due to host cell toxicity.
Supports intracellular amastigote assay context; reported as the only cytochrome b inhibitor with measurable EC50 in this model.
T. cruzi amastigotes in 3T3 host cells; n = 3 independent repeats.
Chagas disease Antiparasitic potency Intracellular amastigote

Mammalian Selectivity vs. Antimycin A

GNF7686 demonstrates a high degree of selectivity for the T. cruzi cytochrome b over the mammalian respiratory chain. In rat mitochondrial respiration assays, GNF7686 produced no detectable inhibition at concentrations up to 25 µM [1]. In stark contrast, antimycin A potently inhibits mammalian mitochondrial respiration [1]. This selectivity window (>166-fold over the intracellular amastigote EC50) is a quantifiable differentiation point that directly impacts experimental design.

Mammalian Selectivity
Head-to-head
No inhibition up to 25 µM (GNF7686). >166-fold selectivity window over amastigote EC50. Antimycin A potently inhibits mammalian respiration.
Selectivity profile may support long-term parasite culture studies and host-cell assay design.
Reported rat mitochondrial respiration data.
Selectivity Mammalian toxicity Mitochondrial respiration

Cross-Resistance in L197F Cytochrome b Mutant

A GNF7686-resistant T. cruzi strain (DR) harboring the L197F mutation in cytochrome b displays a 4.4-fold increase in EC50 for GNF7686 in amastigotes (from 0.15 µM to 0.66 µM) [1]. Importantly, the L197F mutation also confers cross-resistance to antimycin A, another QN-site inhibitor, but does NOT confer cross-resistance to the QP-site inhibitors myxothiazol and strobilurin [2]. This distinct cross-resistance fingerprint validates that GNF7686 operates through a specific binding site (QN) that differs from other cytochrome b inhibitors, enabling researchers to use these compounds as orthogonal tools to dissect mitochondrial function.

Cross-Resistance
Head-to-head
4.4-fold EC50 increase (L197F mutant). Cross-resistance with antimycin A, but not with myxothiazol/strobilurin.
Distinct QN-site cross-resistance fingerprint; supports orthogonal tool use for dissecting QN vs. QP pharmacology.
L197F cytochrome b mutant strain validation context.
Drug resistance Cytochrome b mutation Target engagement

Kinetoplastid Selectivity vs. Benznidazole

GNF7686 exhibits a unique species selectivity profile. It inhibits L. donovani amastigotes with an EC50 of 0.46 µM [1], approximately 3-fold less potent than against T. cruzi (0.15 µM) [2]. In contrast, benznidazole is completely inactive against L. donovani at concentrations up to 25 µM [3]. Antimycin A is extraordinarily potent against L. donovani amastigotes with an EC50 of 0.01 µM [4], but this potency is accompanied by high mammalian toxicity. GNF7686 thus occupies a unique position: it retains measurable activity against related kinetoplastids while maintaining a favorable mammalian selectivity window.

Kinetoplastid Selectivity
Cross-study
L. donovani EC50 0.46 µM (GNF7686) vs. >25 µM (Benznidazole) vs. 0.01 µM (Antimycin A).
Reported balanced potency-toxicity profile; supports comparative kinetoplastid biology studies.
Intracellular L. donovani amastigotes; n = 3 biological repeats.
Species selectivity Kinetoplastid parasites Leishmania donovani

GNF7686 Application Scenarios


Selective Cytochrome b Inhibition for Target Validation

GNF7686 is the optimal tool for experiments that require specific inhibition of the QN site of T. cruzi cytochrome b without confounding effects on the mammalian respiratory chain [1]. The compound's high selectivity (no mammalian mitochondrial inhibition up to 25 µM) [2] enables clean phenotypic readouts in host cell-based assays that are not achievable with antimycin A or other broad-spectrum cytochrome b inhibitors.

Intracellular Amastigote Screening for Drug Discovery

GNF7686 is uniquely suited for high-content screening of compounds targeting intracellular T. cruzi amastigotes. Its EC50 of 0.15 µM [3] and lack of host cell toxicity [4] make it a robust positive control for assay development and a benchmark for evaluating new chemical entities. The ~9-fold potency advantage over benznidazole [5] provides a clear window for identifying improved leads.

Mechanism-of-Action Studies with Orthogonal Inhibitors

Researchers can leverage the distinct cross-resistance fingerprints of GNF7686, antimycin A, myxothiazol, and strobilurin to dissect QN-site vs. QP-site pharmacology [6]. The L197F mutant strain provides a built-in control for confirming on-target activity [7], enabling robust target engagement studies in both biochemical and cellular contexts.

Comparative Kinetoplastid Biology Studies

GNF7686 offers a balanced potency profile across T. cruzi (EC50 0.15 µM) and L. donovani (EC50 0.46 µM) [8] while maintaining a favorable mammalian selectivity window. This profile makes it a valuable reference compound for comparative studies of cytochrome b function across kinetoplastid species, particularly in laboratories seeking a single tool compound with reproducible activity across multiple parasite models.

Application
Selection Property
Validation Focus
Selective Cyt b Inhibition (Target Validation)
Reported QN-site selectivity for T. cruzi
Pathway inhibition response; host-cell viability monitoring
Intracellular Amastigote Screening
Host-cell compatible potency profile
Comparator assay-response context; L197F mutant target engagement confirmation
Mechanism-of-Action Studies
QN vs. QP site orthogonal tool compatibility
Cross-resistance fingerprint interpretation
Comparative Kinetoplastid Biology
Reported cross-species activity profile
T. cruzi vs. L. donovani potency difference evaluation

Technical Documentation Hub

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43 linked technical documents
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